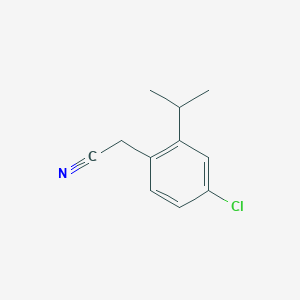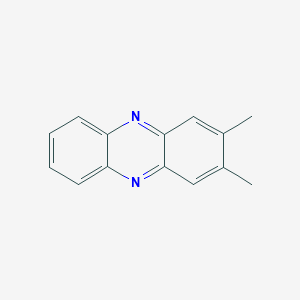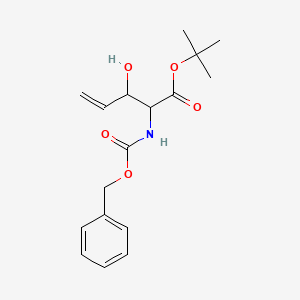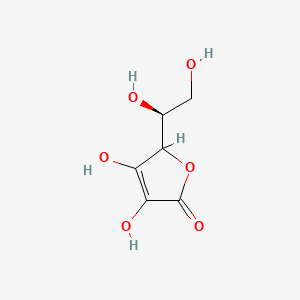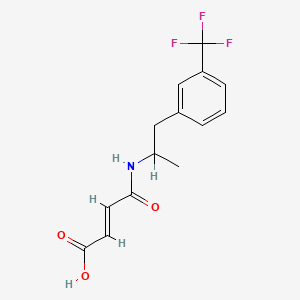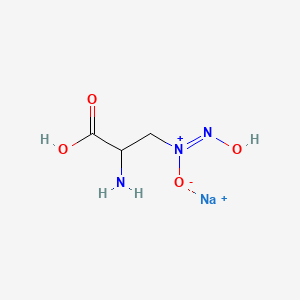
sodium;(Z)-(2-amino-2-carboxyethyl)-hydroxyimino-oxidoazanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;(Z)-(2-amino-2-carboxyethyl)-hydroxyimino-oxidoazanium is a complex chemical compound with a unique structure that includes sodium, amino, carboxyethyl, hydroxyimino, and oxidoazanium groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium;(Z)-(2-amino-2-carboxyethyl)-hydroxyimino-oxidoazanium typically involves multiple steps, starting with the preparation of the amino and carboxyethyl groups, followed by the introduction of the hydroxyimino and oxidoazanium groups. The reaction conditions often require controlled temperatures, pH levels, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and drying to isolate and purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium;(Z)-(2-amino-2-carboxyethyl)-hydroxyimino-oxidoazanium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can alter the oxidation state of the compound, leading to the formation of new products.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and pH levels to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce different oxides, while reduction can lead to the formation of simpler compounds.
Applications De Recherche Scientifique
Sodium;(Z)-(2-amino-2-carboxyethyl)-hydroxyimino-oxidoazanium has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and as a diagnostic tool.
Industry: The compound is used in industrial processes, including the production of certain materials and as an additive in various products.
Mécanisme D'action
The mechanism of action of sodium;(Z)-(2-amino-2-carboxyethyl)-hydroxyimino-oxidoazanium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and other proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other sodium-containing compounds and those with similar functional groups, such as:
- Sodium chloride
- Sodium bicarbonate
- Sodium hydroxide
Uniqueness
Sodium;(Z)-(2-amino-2-carboxyethyl)-hydroxyimino-oxidoazanium is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Propriétés
Formule moléculaire |
C3H7N3NaO4+ |
|---|---|
Poids moléculaire |
172.10 g/mol |
Nom IUPAC |
sodium;(Z)-(2-amino-2-carboxyethyl)-hydroxyimino-oxidoazanium |
InChI |
InChI=1S/C3H7N3O4.Na/c4-2(3(7)8)1-6(10)5-9;/h2,9H,1,4H2,(H,7,8);/q;+1/b6-5-; |
Clé InChI |
GHMZJZVTLXTLOF-YSMBQZINSA-N |
SMILES isomérique |
C(C(C(=O)O)N)/[N+](=N/O)/[O-].[Na+] |
SMILES canonique |
C(C(C(=O)O)N)[N+](=NO)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



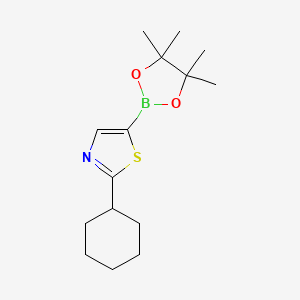
![[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-(diethylcarbamoyl)sulfamate](/img/structure/B13413179.png)
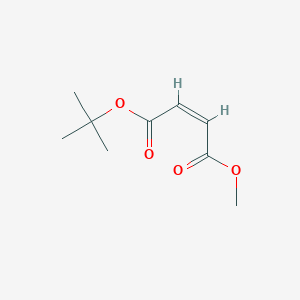

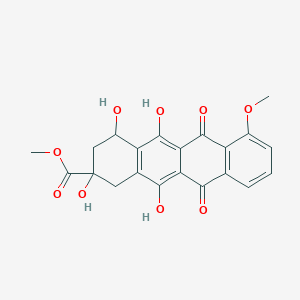
![2-(2-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)acetaldehyde](/img/structure/B13413202.png)
![(S)-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-3-yl)methanol](/img/structure/B13413208.png)
